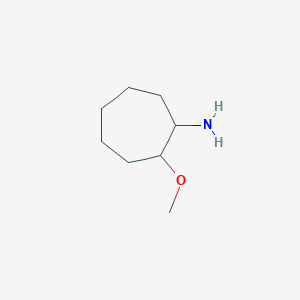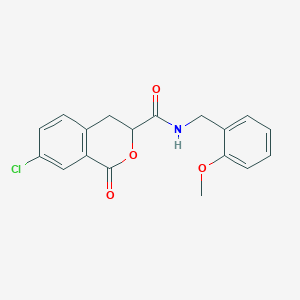
2-Methoxycycloheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycycloheptan-1-amine is a cyclic amine with the molecular formula C₈H₁₇NO. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring a seven-membered ring with an amine and methoxy group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycycloheptan-1-amine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the nucleophilic substitution reaction where a nitrogen nucleophile reacts with a carbon electrophile. For instance, the reaction of a cycloheptanone derivative with methoxyamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process often includes steps such as hydrogenation, reduction, and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxycycloheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce secondary amines .
Scientific Research Applications
2-Methoxycycloheptan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxycycloheptan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-Methoxycycloheptan-1-amine hydrochloride: A salt form with similar properties but different solubility and stability characteristics.
Cycloheptanamine: Lacks the methoxy group, resulting in different reactivity and applications.
Methoxycyclohexanamine: A six-membered ring analogue with distinct chemical behavior.
Uniqueness: this compound stands out due to its seven-membered ring structure, which imparts unique steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
2307757-20-4 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-methoxycycloheptan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-10-8-6-4-2-3-5-7(8)9/h7-8H,2-6,9H2,1H3 |
InChI Key |
VAPWMUWLKYOLFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12215167.png)
![3-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]naphthalen-2-ol](/img/structure/B12215169.png)
![4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12215170.png)

![Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide](/img/structure/B12215178.png)
![2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12215186.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide](/img/structure/B12215190.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12215192.png)
![1-Piperidineethanol,a-[(4-methylphenoxy)methyl]-](/img/structure/B12215195.png)

![1-(2-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12215203.png)
![1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B12215210.png)
![5-[(4-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12215212.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12215222.png)
